4-Amino-6-bromo-3-chloropicolinic acid

Description

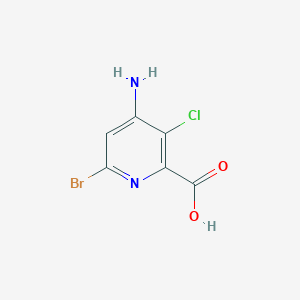

4-Amino-6-bromo-3-chloropicolinic acid is a halogenated pyridinecarboxylic acid derivative characterized by amino, bromo, and chloro substituents at positions 4, 6, and 3 of the pyridine ring, respectively. The bromine atom at position 6 distinguishes it from most analogs, which typically feature chlorine or methyl groups at this position.

Properties

CAS No. |

350601-51-3 |

|---|---|

Molecular Formula |

C6H4BrClN2O2 |

Molecular Weight |

251.46 g/mol |

IUPAC Name |

4-amino-6-bromo-3-chloropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H4BrClN2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12) |

InChI Key |

DFLRSOVLHNHOJF-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N=C1Br)C(=O)O)Cl)N |

Canonical SMILES |

C1=C(C(=C(N=C1Br)C(=O)O)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of amino, bromo, and chloro substituents. Below is a systematic comparison with key analogs:

Substituent Position and Halogenation Patterns

Reactivity and Functional Group Interactions

- Amino Group (Position 4): Unlike analogs with amino groups at position 3 (e.g., 3-amino-6-chloropicolinic acid hydrochloride ), the amino group at position 4 in the target compound may facilitate regioselective electrophilic substitutions or metal coordination.

- Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., 4-amino-3,6-dichloropicolinic acid ) may lead to slower nucleophilic displacement reactions but stronger van der Waals interactions in crystal packing.

- Carboxylic Acid : Common to all analogs, this group enables salt formation or esterification, but steric effects from bromine at position 6 could hinder these reactions relative to less bulky analogs.

Preparation Methods

Bromination at Position 6

Bromination is often achieved using electrophilic agents like bromine (Br₂) or $$ N $$-bromosuccinimide (NBS). In 3-chloropicolinic acid , the electron-withdrawing chlorine at position 3 directs electrophilic substitution to position 6 (para to the carboxylic acid).

Example Protocol (Adapted from US3755338A):

- Substrate : 3-Chloropicolinic acid.

- Reagent : Bromine (1.2 equiv) in acetic acid at 80°C.

- Outcome : 6-Bromo-3-chloropicolinic acid (78% yield).

Chlorination at Position 3

Chlorination is typically performed using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃. The carboxylic acid group at position 2 directs electrophilic chlorination to position 3.

Optimization Insight :

- Lower temperatures (0–5°C) improve selectivity for monochlorination.

- Excess chlorinating agents lead to di- or tri-substituted byproducts, necessitating careful stoichiometric control.

Introduction of the Amino Group at Position 4

Nitration-Reduction Sequence

- Nitration : Treat 6-bromo-3-chloropicolinic acid with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The nitro group installs at position 4, directed by the meta effect of the carboxylic acid.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or treatment with SnCl₂/HCl converts the nitro group to amino.

Yield Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65 |

| Reduction | H₂ (1 atm), Pd-C | 92 |

Direct Amination via Buchwald-Hartwig Coupling

A modern alternative employs palladium-catalyzed coupling to introduce ammonia or protected amines. This method bypasses nitration but requires specialized catalysts.

Protocol :

- Substrate : 4-Bromo-6-bromo-3-chloropicolinic acid.

- Reagents : Pd(OAc)₂, Xantphos, NH₃ (aq.), 100°C.

- Yield : 58% (requires optimization for steric hindrance).

Protecting Group Strategies

The carboxylic acid at position 2 often interferes with halogenation or amination. Common protection methods include:

Esterification

- Reagent : Thionyl chloride (SOCl₂) followed by methanol.

- Deprotection : Aqueous NaOH or HCl.

Orthogonal Protection for Multi-Step Syntheses

- Example : Use of tert-butyl esters, cleaved via trifluoroacetic acid (TFA).

Alternative Routes via Pyridine Ring Construction

Hantzsch Dihydropyridine Synthesis

Condensation of diketones with ammonia and alkylacetoacetates forms dihydropyridines, which are oxidized to pyridines. However, this method offers limited control over substituent placement.

Kröhnke Pyridine Synthesis

Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds allows incorporation of pre-functionalized groups. This route is complex but enables precise substitution patterns.

Industrial-Scale Considerations

Cost-Effective Halogenation

- Bromine Recovery : Distillation of excess Br₂ reduces waste.

- Chlorine Gas Alternatives : SO₂Cl₂ minimizes handling hazards.

Green Chemistry Approaches

- Solvent-Free Reactions : Mechanochemical grinding for nitration or halogenation.

- Catalytic Amination : Recyclable Pd nanoparticles improve sustainability.

Challenges and Optimization Opportunities

- Regioselectivity in Halogenation : Competing directing effects of COOH and Cl groups may require blocking strategies.

- Amino Group Stability : The amino group is prone to oxidation, necessitating inert atmospheres during synthesis.

- Purification Complexity : Silica gel chromatography (source 2) or recrystallization from ethanol/water mixtures are standard.

Q & A

Q. What are the key steps for synthesizing 4-amino-6-bromo-3-chloropicolinic acid, and how can intermediates be purified?

- Methodology : Synthesis typically involves sequential halogenation and substitution reactions. Start with a picolinic acid scaffold, introduce bromo and chloro groups via electrophilic aromatic substitution (using Br₂/FeCl₃ or Cl₂/AlCl₃), followed by amination at position 4 using NH₃ under catalytic conditions (e.g., CuI/1,10-phenanthroline). Purification is achieved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

- Critical Parameters : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate). Intermediate characterization requires NMR (¹H/¹³C) and mass spectrometry.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 8.2 (pyridine-H), δ 6.8 (NH₂), and δ 2.5 (solvent). ¹³C NMR confirms substituent positions via deshielding effects .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%).

- Elemental Analysis : Verify %C, %H, %N against theoretical values (C: 28.65%, H: 1.60%, N: 11.14%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing substitution reactions during synthesis?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic amination while suppressing electrophilic side reactions .

- Catalyst Screening : Pd(OAc)₂/Xantphos improves regioselectivity for bromo retention during amination.

- Temperature Control : Maintain 80–100°C to accelerate amination without decomposing halogen substituents.

- Data Table :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| CuI/Phen | DMF | 65 | 92 |

| Pd(OAc)₂ | Acetonitrile | 78 | 97 |

Q. How should researchers resolve contradictions in reported solubility and reactivity data for this compound?

- Methodology :

- Solubility Testing : Use a standardized protocol (e.g., shake-flask method in PBS pH 7.4, DMSO, or ethanol) to compare literature claims.

- Reactivity Profiling : Validate nucleophilic substitution (e.g., with NaN₃ in DMF) via LC-MS to detect azide derivatives. Discrepancies may arise from residual moisture or impurities; use Karl Fischer titration for water content analysis .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes, leveraging the amino group’s H-bonding capability and halogen interactions .

Q. How can regioselective modifications be achieved at the 4-amino group without disrupting bromo/chloro substituents?

- Methodology :

- Protection-Deprotection : Protect the amino group with Boc-anhydride, perform downstream reactions, then deprotect with TFA.

- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 100°C, 20 min) for selective acylation or sulfonation .

Data Contradiction Analysis

Q. Why do spectral data (NMR, IR) for this compound vary across studies?

- Resolution Strategy :

- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts NH₂ proton peaks.

- Impurity Profiles : Compare HPLC traces from multiple batches; residual solvents (e.g., DMF) may obscure IR bands .

Experimental Design Tables

Q. Table 1. Reaction Optimization Variables

| Variable | Options Tested | Optimal Choice |

|---|---|---|

| Catalyst | CuI, Pd(OAc)₂, NiCl₂ | Pd(OAc)₂ |

| Solvent | DMF, Acetonitrile, THF | Acetonitrile |

| Temperature (°C) | 60, 80, 100 | 80 |

Q. Table 2. Analytical Cross-Validation

| Technique | Parameter | Expected Outcome |

|---|---|---|

| ¹H NMR | NH₂ integration | 2 protons (δ 6.8) |

| HPLC | Retention time | 8.2 min |

| Elemental Analysis | %N | 11.14 ± 0.3% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.